molecular formula C9H16N2O B13522706 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13522706
M. Wt: 168.24 g/mol
InChI Key: KGFULNLPJCSNLN-UHFFFAOYSA-N
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Description

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanol derivative. One common method involves the alkylation of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanal or 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanone.

    Reduction: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propane.

    Substitution: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propyl halides or amines.

Scientific Research Applications

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring can facilitate binding to specific active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol
  • 3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol
  • 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the ethyl and methyl groups along with the propanol side chain provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(2-ethyl-5-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H16N2O/c1-3-11-9(5-4-6-12)7-8(2)10-11/h7,12H,3-6H2,1-2H3

InChI Key

KGFULNLPJCSNLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CCCO

Origin of Product

United States

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